molecular formula C12H17NO B13262261 N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine

N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13262261
M. Wt: 191.27 g/mol
InChI Key: MWQMHNNIPNCATC-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine ( 926195-59-7) is a cyclopropanamine compound of significant interest in pharmaceutical and life science research. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this compound is characterized by a cyclopropanamine group attached to a 1-(3-methoxyphenyl)ethyl backbone . This compound is supplied with a high purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should note that this substance is classified as harmful and irritating, requiring careful handling. Key GHS Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The research value of cyclopropanamine compounds, including this structure, is highlighted in patent literature for their potential as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) . This mechanism is being investigated for a range of disorders, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as various developmental and psychiatric disorders . Its structural features make it a valuable scaffold for developing novel therapeutic agents and probing epigenetic pathways.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17NO/c1-9(13-11-6-7-11)10-4-3-5-12(8-10)14-2/h3-5,8-9,11,13H,6-7H2,1-2H3

InChI Key

MWQMHNNIPNCATC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the nucleophilic substitution reaction between 3-methoxyphenylacetonitrile and cyclopropylamine. This reaction is typically catalyzed under controlled temperature and pressure conditions to achieve optimal yield and selectivity.

General Reaction Scheme:

$$
\text{3-Methoxyphenylacetonitrile} + \text{Cyclopropylamine} \xrightarrow[\text{Catalyst}]{\text{Heat, Solvent}} \text{this compound}
$$

  • Catalysts: Acidic or basic catalysts may be used to facilitate the nucleophilic attack on the nitrile group.
  • Solvents: Common solvents include ethanol, methanol, or aprotic solvents such as tetrahydrofuran (THF).
  • Temperature: Typically ranges from ambient to reflux conditions (25–80 °C).
  • Reaction Time: From several hours to overnight depending on scale and catalyst.

Industrial Production Methods

Industrial synthesis follows the same fundamental chemistry but is optimized for scale, yield, and purity:

  • Reactor Type: Batch or continuous flow reactors with precise temperature and pressure control.
  • Purification: Post-reaction purification involves distillation under reduced pressure or recrystallization to remove unreacted starting materials and side products.
  • Yield Optimization: Use of excess cyclopropylamine or optimized catalyst loading to drive reaction completion.

Reaction Conditions and Parameters

Parameter Typical Laboratory Conditions Industrial Conditions
Catalyst Acidic (e.g., HCl) or basic (e.g., NaOH) Optimized catalyst system
Solvent Ethanol, Methanol, THF Industrial-grade solvents
Temperature 25–80 °C Controlled 50–100 °C
Pressure Atmospheric Atmospheric or slight pressure
Reaction Time 6–24 hours 4–12 hours
Purification Column chromatography, recrystallization Distillation, crystallization
Typical Yield 70–85% 80–95%

Chemical Reactions Analysis Related to Preparation

This compound can undergo further transformations, but its preparation mainly focuses on the formation of the amine via nucleophilic substitution on nitrile precursors.

  • Oxidation: The amine can be oxidized to corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can further modify the amine.
  • Substitution: The methoxy group on the aromatic ring may be substituted under halogenation or nucleophilic aromatic substitution conditions.

These reactions, however, are generally downstream modifications rather than part of the initial synthesis.

Purification Techniques

  • Distillation: Used to separate the product from volatile impurities, often under reduced pressure to avoid decomposition.
  • Recrystallization: Solvent selection is crucial; polar solvents like ethanol or mixtures with water are common.
  • Chromatography: Silica gel column chromatography is employed in laboratory-scale synthesis for high purity.

Summary Table of Preparation Methods

Step Description Notes
Starting Materials 3-Methoxyphenylacetonitrile, Cyclopropylamine Commercially available or synthesized
Reaction Type Nucleophilic substitution on nitrile Requires catalyst and heat
Catalyst Acidic or basic catalysts Influences rate and yield
Solvent Ethanol, Methanol, THF Solvent choice affects solubility
Temperature 25–80 °C Controlled to optimize reaction kinetics
Reaction Time 6–24 hours Longer times improve conversion
Work-up Extraction, washing, drying Removes catalyst and impurities
Purification Distillation, recrystallization, chromatography Ensures >95% purity
Yield 70–95% Varies by scale and conditions

Research Findings and Notes

  • The methoxy substituent on the phenyl ring enhances electron density, facilitating nucleophilic attack during synthesis.
  • Cyclopropylamine, due to its ring strain, is reactive and favors amine formation.
  • The compound’s stability allows for room temperature storage post-purification.
  • The synthetic route is reproducible and scalable, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine 3-OCH₃ C₁₀H₁₃NO 163.21 Methoxy group at 3-position
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine HCl 2-F C₁₁H₁₄FN·HCl 231.70 Fluorine substituent; enhanced lipophilicity
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl 3-Br C₁₁H₁₄BrN·HCl 276.60 Bromine substituent; higher molecular weight
N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine HCl Naphthalen-2-yl C₁₅H₁₇N·HCl 259.77 Extended aromatic system (naphthyl)
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine 3,4-diOCH₃ C₁₃H₁₉NO₂ 221.29 Dual methoxy groups; increased polarity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the parent compound is electron-donating, enhancing resonance stabilization of the aromatic ring.
  • Aromatic Ring Modifications : Replacement of the phenyl ring with a naphthyl group () introduces bulkier hydrophobic interactions, which may improve binding to lipophilic targets but reduce solubility .

Physicochemical Properties

Property This compound N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine HCl N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl
Purity >95% (HPLC) Not reported 97% (HPLC)
Solubility Likely polar due to -OCH₃ Moderate in DMSO Poor in aqueous solutions
Storage Conditions Room temperature (stable) -20°C (recommended) -20°C, desiccated
Lipophilicity (LogP) Estimated 2.1 2.8 3.2

Notes:

  • The methoxy group in the parent compound improves water solubility compared to halogenated analogs, which are more lipophilic .
  • Halogenated derivatives (e.g., Br, F) exhibit higher molecular weights and may require specialized storage conditions .

Biological Activity

N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group, which contributes significantly to its reactivity and biological profile. Notably, it has been identified as an inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation and associated with various diseases, including cancer.

The primary mechanism of action for this compound involves its interaction with LSD1. Inhibition of this enzyme can lead to alterations in histone methylation patterns, affecting gene expression and cellular pathways related to tumorigenesis. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy.
  • Binding Affinity : Interaction studies reveal a high binding affinity for LSD1, which is crucial for its inhibitory effects .
  • Epigenetic Modulation : By inhibiting LSD1, the compound may modulate epigenetic landscapes, potentially reversing aberrant gene silencing associated with malignancies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
CyclopropanamineBasic cyclopropane structureLacks specific substituents affecting activity
3-MethoxyphenethylamineMethoxy group on phenyl ringNo cyclopropane moiety
N-Ethyl-2-phenylcyclopropanamineEthyl group instead of methoxyDifferent substitution pattern
1-(3-Methoxyphenyl)-2-pyrrolidinePyrrolidine ring instead of cyclopropaneDifferent cyclic structure

The unique combination of a cyclopropane ring and a methoxy-substituted phenyl group in this compound influences its biological activity and therapeutic applications.

In Vitro Studies

In vitro experiments have been conducted to evaluate the cytotoxicity and mechanism of action. For instance, one study reported that this compound led to significant cell death in human cancer cell lines, with IC50 values indicating potent activity . The compound was shown to induce apoptosis through the activation of caspase pathways.

Preclinical Models

In preclinical animal models, the compound demonstrated promising results in reducing tumor growth when administered at specific dosages. The modulation of epigenetic markers was observed, further supporting its role as an LSD1 inhibitor .

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